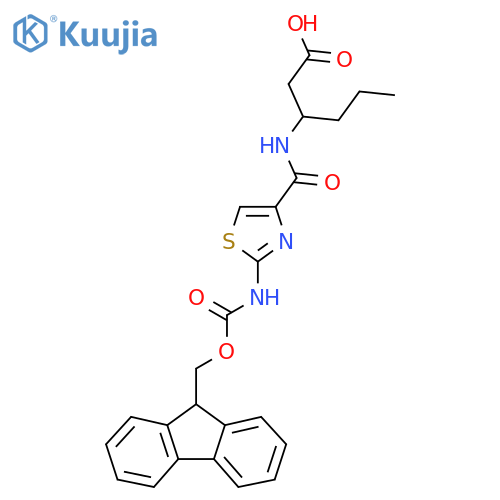Cas no 2172177-16-9 (3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}hexanoic acid)

2172177-16-9 structure
商品名:3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}hexanoic acid
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}hexanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}hexanoic acid
- EN300-1495718
- 2172177-16-9
- 3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}hexanoic acid
-
- インチ: 1S/C25H25N3O5S/c1-2-7-15(12-22(29)30)26-23(31)21-14-34-24(27-21)28-25(32)33-13-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,14-15,20H,2,7,12-13H2,1H3,(H,26,31)(H,29,30)(H,27,28,32)
- InChIKey: KHPFKGUCQDRLMR-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C(NC(CC(=O)O)CCC)=O)N=C1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 479.15149208g/mol
- どういたいしつりょう: 479.15149208g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 34
- 回転可能化学結合数: 10
- 複雑さ: 715
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 146Ų
- 疎水性パラメータ計算基準値(XlogP): 4.4
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}hexanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1495718-2.5g |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}hexanoic acid |
2172177-16-9 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1495718-250mg |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}hexanoic acid |
2172177-16-9 | 250mg |
$3099.0 | 2023-09-28 | ||
| Enamine | EN300-1495718-10.0g |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}hexanoic acid |
2172177-16-9 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1495718-0.25g |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}hexanoic acid |
2172177-16-9 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1495718-50mg |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}hexanoic acid |
2172177-16-9 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1495718-2500mg |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}hexanoic acid |
2172177-16-9 | 2500mg |
$6602.0 | 2023-09-28 | ||
| Enamine | EN300-1495718-100mg |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}hexanoic acid |
2172177-16-9 | 100mg |
$2963.0 | 2023-09-28 | ||
| Enamine | EN300-1495718-5000mg |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}hexanoic acid |
2172177-16-9 | 5000mg |
$9769.0 | 2023-09-28 | ||
| Enamine | EN300-1495718-1000mg |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}hexanoic acid |
2172177-16-9 | 1000mg |
$3368.0 | 2023-09-28 | ||
| Enamine | EN300-1495718-10000mg |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}hexanoic acid |
2172177-16-9 | 10000mg |
$14487.0 | 2023-09-28 |
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}hexanoic acid 関連文献
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
2172177-16-9 (3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}hexanoic acid) 関連製品
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量